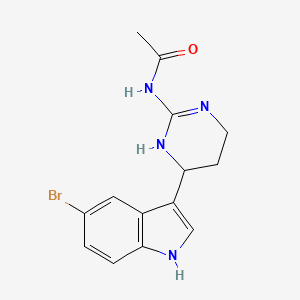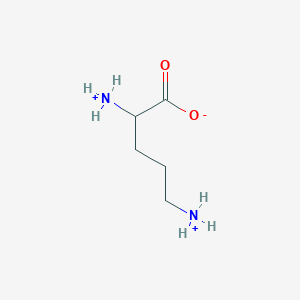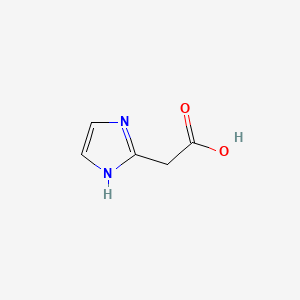
Acide 2-(1H-imidazol-2-yl)acétique
Vue d'ensemble
Description
Synthesis Analysis
Imidazol-1-yl-acetic acid has been introduced as a new, efficient, and recyclable green bifunctional organocatalyst for the synthesis of 1,8-dioxooctahydroxanthenes under solvent-free conditions. Its water solubility and ease of separation from the reaction products highlight its potential for green chemistry applications (Nazari et al., 2014).
Molecular Structure Analysis
The molecular structure of 2-(1H-imidazol-1-yl)acetates has been characterized in various studies, showing remarkable diversity in coordination modes in different complexes. For example, triphenyltin and tricyclohexyltin 2-(1H-imidazol-1-yl)acetates exhibit different coordination modes, leading to polymeric chain structures or macrocyclic tetranuclear structures (Gan & Tang, 2011).
Chemical Reactions and Properties
Coordination polymers of 2-(1H-imidazol-1-yl) acetic acid with metal ions such as Pb2+, Li+, Zn2+, Cd2+, Fe2+, and Co2+ have been synthesized, leading to diverse structural architectures. These structures are characterized by their unique coordination modes and luminescence properties, demonstrating the versatile chemical reactivity of 2-(1H-imidazol-2-yl)acetic acid (Chen et al., 2012).
Physical Properties Analysis
The physical properties of 2-(1H-Imidazol-2-yl)acetic acid derivatives, such as imidazol-1-yl-acetic acid hydrochloride, have been explored in detail. These studies have focused on the synthesis and characterization of these compounds, highlighting their relevance in the development of pharmaceuticals and as intermediates in organic synthesis (Singh et al., 2008).
Chemical Properties Analysis
The chemical properties of 2-(1H-Imidazol-2-yl)acetic acid and its derivatives have been extensively studied, demonstrating their utility in various chemical reactions and as catalysts. For instance, imidazol-1-yl-acetic acid has been used as an organocatalyst in the Biginelli multicomponent cyclocondensation reaction, showcasing its efficiency and green chemistry potential (Kargar et al., 2011).
Applications De Recherche Scientifique
Potentiel antihypertenseur
Hadizadeh et al. ont synthétisé l'acide 2-(2-(1H-imidazol-1-yl)éthyl)-4-(1-benzyl-2-(thio substitué)-1H-imidazol-5-yl)-5-(carbonyl substitué)-6-méthyl-1, 4-dihydropyridine-3-carboxylique substitué et l'ont évalué pour son potentiel antihypertenseur chez les rats .
Activité antibactérienne
Les dérivés de l'imidazole, y compris l'acide 2-(1H-imidazol-2-yl)acétique, ont montré une activité antibactérienne .
Activité antifongique
Les dérivés de l'imidazole ont également démontré des propriétés antifongiques .
Activité antivirale
Certains médicaments contenant le cycle 1, 3-diazole, comme l'enviroxime, ont montré une activité antivirale .
Activités anti-inflammatoire et antipyrétique
Les dérivés de l'imidazole auraient montré des activités anti-inflammatoire et antipyrétique .
Activité antitumorale
Les dérivés de l'imidazole ont montré un potentiel en activité antitumorale .
Activité antidiabétique
Les dérivés de l'imidazole auraient montré une activité antidiabétique .
Mécanisme D'action
Target of Action
It’s known that iaa is a key intermediate in the synthesis of zoledronic acid , a potent antiresorptive medicine . Zoledronic acid is known to target farnesyl pyrophosphate synthase in the mevalonate pathway, inhibiting bone resorption and osteoclast activity .
Mode of Action
In the synthesis of zoledronic acid, iaa undergoes bis-phosphonation . This process involves the addition of two phosphonate groups to the molecule, significantly altering its chemical structure and, presumably, its interaction with its targets .
Biochemical Pathways
This pathway is crucial for the prenylation of small GTPase signaling proteins, which are necessary for osteoclast function. By inhibiting this pathway, zoledronic acid prevents osteoclast-mediated bone resorption .
Result of Action
It inhibits osteoclast-mediated bone resorption, leading to decreased bone turnover and increased bone density . This makes zoledronic acid an effective treatment for conditions like osteoporosis and Paget’s disease .
Safety and Hazards
The safety information available indicates that “2-(1H-Imidazol-2-yl)acetic acid” may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Orientations Futures
Analyse Biochimique
Biochemical Properties
2-(1H-Imidazol-2-yl)acetic acid plays a significant role in biochemical reactions, particularly those involving enzyme interactions. It has been observed to interact with enzymes such as histidine decarboxylase, which catalyzes the conversion of histidine to histamine . This interaction is crucial as it influences the production of histamine, a vital mediator in immune responses and gastric acid secretion. Additionally, 2-(1H-Imidazol-2-yl)acetic acid can interact with other biomolecules, including proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions, affecting their stability and function .
Cellular Effects
The effects of 2-(1H-Imidazol-2-yl)acetic acid on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs). This compound can modulate the activity of GPCRs, leading to altered intracellular signaling cascades that affect gene expression and cellular metabolism . For instance, in immune cells, 2-(1H-Imidazol-2-yl)acetic acid can enhance the production of cytokines, thereby modulating immune responses .
Molecular Mechanism
At the molecular level, 2-(1H-Imidazol-2-yl)acetic acid exerts its effects through several mechanisms. It can bind to specific enzyme active sites, either inhibiting or activating their activity. For example, its interaction with histidine decarboxylase can inhibit the enzyme’s activity, reducing histamine production . Additionally, 2-(1H-Imidazol-2-yl)acetic acid can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(1H-Imidazol-2-yl)acetic acid have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-(1H-Imidazol-2-yl)acetic acid is relatively stable under physiological conditions but can degrade over extended periods, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro and in vivo studies has shown sustained modulation of cellular processes, although the effects may diminish as the compound degrades .
Dosage Effects in Animal Models
The effects of 2-(1H-Imidazol-2-yl)acetic acid vary with different dosages in animal models. At low doses, the compound has been observed to enhance cellular functions and modulate immune responses without causing significant adverse effects . At higher doses, 2-(1H-Imidazol-2-yl)acetic acid can exhibit toxic effects, including cellular apoptosis and tissue damage . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
2-(1H-Imidazol-2-yl)acetic acid is involved in several metabolic pathways, including those related to amino acid metabolism. It interacts with enzymes such as histidine decarboxylase and other aminotransferases, influencing the metabolic flux of histidine and related metabolites . This interaction can affect the levels of various metabolites, thereby modulating cellular metabolism and function .
Transport and Distribution
The transport and distribution of 2-(1H-Imidazol-2-yl)acetic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by amino acid transporters, facilitating its uptake into cells . Once inside the cell, 2-(1H-Imidazol-2-yl)acetic acid can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of 2-(1H-Imidazol-2-yl)acetic acid is crucial for its activity and function. This compound can be directed to specific cellular compartments, such as the cytoplasm and nucleus, through targeting signals and post-translational modifications . In the nucleus, 2-(1H-Imidazol-2-yl)acetic acid can interact with transcription factors and other regulatory proteins, modulating gene expression and cellular responses .
Propriétés
IUPAC Name |
2-(1H-imidazol-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c8-5(9)3-4-6-1-2-7-4/h1-2H,3H2,(H,6,7)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUJUYHMGDPTLMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90172361 | |
| Record name | Imidazole-2-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90172361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
189502-92-9 | |
| Record name | Imidazole-2-acetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189502929 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Imidazole-2-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90172361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | IMIDAZOLE-2-ACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y47072X58S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2-(1H-Imidazol-2-yl)acetic acid (Im-COOH) improve the performance of sulfonated polybutylene fumarate (SPBF) proton exchange membranes?
A1: Im-COOH acts as a proton-conducting agent within the SPBF matrix. The SO3H groups from SPBF and the NH groups from Im-COOH form attractive interactions []. This interaction enhances the proton conductivity of the membrane by providing additional pathways for proton transport. Simultaneously, the presence of Im-COOH reduces methanol permeability through the membrane []. This combined effect of increased proton conductivity and decreased methanol permeability leads to a higher selectivity, a crucial parameter for direct methanol fuel cell applications.
Q2: What are the structural characteristics of 2-(1H-Imidazol-2-yl)acetic acid?
A2: While the provided research article [] focuses on the application of Im-COOH, it doesn't delve into its detailed structural characterization. To obtain comprehensive information regarding its molecular formula, weight, and spectroscopic data, it would be necessary to consult resources like chemical databases (e.g., PubChem, ChemSpider) or relevant scientific literature specifically dedicated to the characterization of Im-COOH.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



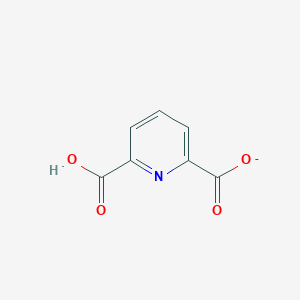
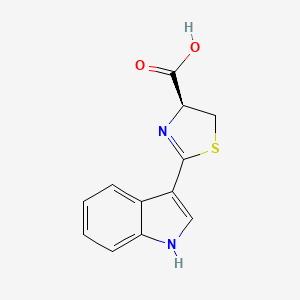

![[(2R,3S,4S,5R,6R)-6-[[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl (Z)-octadec-9-enoate](/img/structure/B1256891.png)


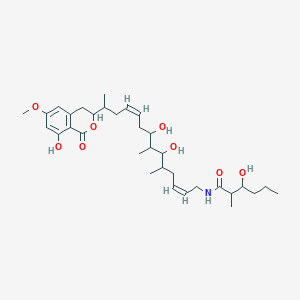
![2-(2,6-dimethyl-4-morpholinyl)-N-[5-[6-(4-morpholinyl)-4-oxo-2-pyranyl]-9H-thioxanthen-2-yl]acetamide](/img/structure/B1256898.png)
![1-[3-[(2R,4R)-2-[[4-(hydroxymethyl)phenyl]methoxy]-6-[oxo-[4-(phenylmethyl)-1-piperazinyl]methyl]-3,4-dihydro-2H-pyran-4-yl]-1-indolyl]ethanone](/img/structure/B1256900.png)
![(2S)-4-methyl-2-[[[5-[[5-[[(2-methylpropan-2-yl)oxy-oxomethyl]amino]pentylamino]-oxomethyl]-1H-imidazol-4-yl]-oxomethyl]amino]pentanoic acid tert-butyl ester](/img/structure/B1256901.png)

